molecular formula C21H19N7O B2796087 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 1203403-67-1

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

Cat. No. B2796087
CAS RN: 1203403-67-1
M. Wt: 385.431
InChI Key: RJNXPUKJKGUJDG-UHFFFAOYSA-N
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Description

The compound “1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea” is a complex organic molecule that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives involves the reaction of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yields 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .


Molecular Structure Analysis

Imidazole is a planar five-membered heterocycle with 3C and 2N in positions 1 and 3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Potential

A series of compounds similar to the one have been evaluated for their antitumor potential . They were tested against different cancer cell lines such as C6 (rat glioma) and HepG2 (human) .

Phosphodiesterase (PDE) Inhibition

Compounds similar to the one have been synthesized and evaluated for their potential as phosphodiesterase (PDE) inhibitors . PDEs play a vital role in cell function by regulating intracellular levels of cyclic adenine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) .

Antimicrobial Activities

The compound has been evaluated for its antimicrobial activities . This includes both antibacterial and antifungal activities .

Anti-Inflammatory and Analgesic Properties

Pyrimidine derivatives, which are part of the compound structure, are reported to have anti-inflammatory and analgesic properties .

Antioxidant Properties

Imidazole derivatives, which are part of the compound structure, are known to have antioxidant properties .

Anti-Ulcer Properties

Imidazole derivatives are also known for their anti-ulcer properties . This makes them potentially useful in the treatment of conditions like peptic ulcers .

Antiviral Properties

Imidazole derivatives have been reported to have antiviral properties . This makes them potentially useful in the treatment of various viral infections .

properties

IUPAC Name

1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c1-15-23-19(13-20(24-15)28-12-11-22-14-28)25-17-7-9-18(10-8-17)27-21(29)26-16-5-3-2-4-6-16/h2-14H,1H3,(H,23,24,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNXPUKJKGUJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

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